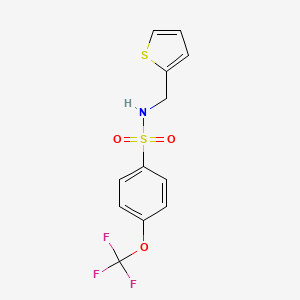

(2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for sulfonamide naming protocols. According to chemical database records, the primary systematic name is N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide. This nomenclature reflects the structural arrangement where the sulfonamide functional group connects a trifluoromethoxy-substituted benzene ring to a thienylmethyl moiety.

The compound is recognized under several synonymous designations that reflect different approaches to systematic naming. Alternative systematic names include N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide and N-(2-thienylmethyl)-4-(trifluoromethoxy)benzenesulfonamide. These variations demonstrate the flexibility in systematic nomenclature while maintaining chemical accuracy and structural clarity.

The nomenclature structure indicates the presence of key functional groups that define the compound's chemical behavior. The thiophen-2-yl designation specifies the attachment point on the thiophene ring system, while the trifluoromethoxy substituent on the benzene ring represents a significant electron-withdrawing group that influences the compound's electronic properties. The sulfonamide linkage serves as the central connecting element between these two aromatic systems.

Table 1.1: Systematic Names and Synonyms

| Nomenclature Type | Chemical Name |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |

| Alternative Systematic Name 1 | N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide |

| Alternative Systematic Name 2 | N-(2-thienylmethyl)-4-(trifluoromethoxy)benzenesulfonamide |

| Common Reference Name | This compound |

Molecular Formula and Weight Analysis

The molecular weight of this compound has been precisely determined through computational analysis and database compilation. According to chemical database records, the compound exhibits a molecular weight of 337.3 grams per mole. This molecular weight reflects the substantial contribution of the trifluoromethoxy group, which adds significant mass due to the three fluorine atoms and the associated methoxy functionality.

The molecular weight calculation encompasses all constituent atoms within the molecular structure, including carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine atoms. The presence of multiple fluorine atoms contributes substantially to the overall molecular mass, as fluorine possesses an atomic weight of approximately 19.0 atomic mass units. The sulfur atom in the sulfonamide group and the oxygen atoms in both the sulfonyl and trifluoromethoxy groups further contribute to the compound's molecular weight.

Computational molecular weight determination utilizes standardized atomic masses and follows International Union of Pure and Applied Chemistry guidelines for molecular formula calculations. The precision of the reported molecular weight to one decimal place indicates the level of computational accuracy achieved in modern chemical database systems. This molecular weight serves as a fundamental physical property for compound identification and analytical verification procedures.

Table 1.2: Molecular Weight Analysis

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 337.3 | grams per mole |

| Computational Method | PubChem 2.2 | Database System |

| Database Release | 2025.04.14 | Version Date |

| Precision Level | 1 decimal place | Significant Figures |

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-9-3-5-11(6-4-9)21(17,18)16-8-10-2-1-7-20-10/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZGTPDWQRGELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine typically involves multiple steps. One common method starts with the preparation of the thienylmethyl intermediate, which is then reacted with a sulfonyl chloride derivative of the trifluoromethoxy phenyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, under controlled temperatures to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Chemistry

In chemical research, (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various modifications that can lead to new compounds with desirable properties.

Biology

The compound has been investigated for its bioactive potential. Its ability to interact with biological targets such as enzymes and receptors positions it as a candidate for drug discovery. Notably, it may inhibit specific enzymes by binding to their active sites, which is critical for therapeutic applications .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. Research indicates that these derivatives may exhibit:

- Anti-inflammatory Activity: The compound has shown moderate inhibition of cyclooxygenase-2 (COX-2), suggesting its utility in treating inflammatory diseases.

- Antimicrobial Properties: Studies have demonstrated effectiveness against various bacterial strains and fungi, attributed to the electron-withdrawing nature of the trifluoromethoxy group.

- Cytotoxicity Against Cancer Cells: Initial cytotoxicity assays on breast cancer cell lines (MCF-7) indicated significant effects, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Moderate inhibition of COX-2 enzymes; potential for treating inflammatory diseases | |

| Antimicrobial | Effective against various bacterial strains and fungi | |

| Cytotoxicity | Significant cytotoxic effects on MCF-7 breast cancer cell lines |

Industrial Applications

In the industrial sector, this compound is utilized in developing advanced materials. Its incorporation into polymers enhances properties such as thermal stability and mechanical strength. The compound's unique characteristics make it valuable in formulating new materials with improved performance metrics.

Case Studies

Several case studies highlight the practical applications of this compound:

- Drug Development: A recent study focused on synthesizing derivatives of this compound that target specific enzymes involved in metabolic pathways. The results indicated promising activity against diabetes-related targets, showcasing its potential in developing new antidiabetic medications .

- Material Science Innovations: Research demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal resistance, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (4-Sulfamoylphenyl) Phenylphosphonate (Compound 4, )

- Structure : Contains a sulfamoylphenyl group linked to a phenylphosphonate ester.

- Key Differences : The phosphonate group introduces distinct electronic and steric effects compared to the sulfonylamine in the target compound.

Sulfonylurea Herbicides ()

- Examples : Triflusulfuron methyl ester, ethametsulfuron methyl ester.

- Structure : Triazine-linked sulfonylureas with methyl benzoate groups.

- Key Differences : The triazine core and urea linkage contrast with the target compound’s thienylmethyl and sulfonylamine groups.

- Bioactivity : These herbicides inhibit acetolactate synthase (ALS), a mode of action unlikely in the target compound due to structural divergence .

2-(4-Chlorophenyl)sulfonyl-N-(3-Methoxypropyl)-4-Tosylthiazol-5-Amine ()

- Structure : Thiazole ring with dual sulfonyl groups.

- Key Differences : The thiazole core and 4-methylbenzenesulfonyl group differ from the target compound’s thiophene and trifluoromethoxy motifs.

- Electronic Effects : The chlorine substituent in this compound enhances electron-withdrawing properties, whereas the trifluoromethoxy group in the target compound may offer stronger hydrophobicity .

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine ()

- Structure : Thiophene ring with a trifluoromethylphenyl substituent.

- Key Differences : While lacking the sulfonylamine group, this compound highlights the role of trifluoromethyl/thiophene hybrids in modulating bioavailability and receptor binding.

- Synthesis : Routes involving THF and chromatography (similar to ) could inform the synthesis of the target compound .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

(2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine is a complex organic compound characterized by its unique structural features, including a thienylmethyl group and a sulfonyl amine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula: C₁₃H₁₃F₃N₁O₂S

- CAS Number: 263387-19-5

The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The trifluoromethoxy group is believed to facilitate cell membrane penetration, enhancing the compound's efficacy.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various bacterial strains and fungi. The electron-withdrawing nature of the trifluoromethoxy group contributes to increased interaction with microbial targets.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro studies have demonstrated moderate inhibition of COX-2, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. For example, studies on breast cancer cell lines (MCF-7) revealed that certain derivatives exhibited significant cytotoxic effects, indicating their potential as anticancer agents. The structure-activity relationship (SAR) analysis showed that modifications in the phenyl ring could enhance or reduce cytotoxicity.

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the amine precursor. For example, reacting 2-thienylmethylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Key factors affecting yield include:

- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete reaction.

- Temperature control : Lower temperatures minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification.

Characterization involves ¹H/¹³C/¹⁹F NMR to confirm sulfonamide bond formation and HPLC-MS for purity assessment (>95% by area normalization) .

Q. How can spectroscopic techniques elucidate the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Thienyl protons appear as multiplet signals at δ 6.8–7.2 ppm; sulfonamide NH may show a broad singlet (~δ 8.5–9.5 ppm) in DMSO-d₆.

- ¹⁹F NMR : The trifluoromethoxy group (OCF₃) exhibits a triplet near δ -58 ppm due to coupling with adjacent oxygen.

- FT-IR : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm⁻¹.

- X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles between the thienyl and sulfonyl groups, confirming steric effects .

Advanced Research Questions

Q. How can this compound be utilized as an ionophore in electrochemical sensors for rare earth elements?

- Methodological Answer : The sulfonamide-thienyl structure can act as a selective ionophore for metal ions. For example:

- Sensor fabrication : Embed the compound in a PVC membrane with plasticizers (e.g., o-NPOE) and ion exchangers (e.g., KTpClPB).

- Potentiometric studies : Calibrate against Tm(III) or other lanthanides in nitrate solutions (10⁻⁶–10⁻¹ M).

- Selectivity testing : Use the Modified Separate Solution Method to calculate selectivity coefficients (log K) against interfering ions (e.g., Na⁺, Ca²⁺).

- Mechanistic insight : The thienyl group’s π-electron system and sulfonyl’s electronegativity enhance Tm(III) coordination, as shown in analogous ionophores .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-thienyl derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or ionic strength alters compound solubility and binding.

- Cellular vs. acellular systems : Membrane permeability differences in cell-based assays (e.g., HEK293 vs. purified enzyme).

- Structural analogs : Compare with 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine (), where fluorination modulates lipophilicity and target engagement.

Resolution : Standardize assay protocols (e.g., IC₅₀ determination at fixed ATP concentrations) and validate via orthogonal methods (SPR, ITC) .

Q. What role does the trifluoromethoxy group play in modulating reactivity under catalytic conditions?

- Methodological Answer : The OCF₃ group enhances:

- Electron-withdrawing effects : Stabilizes transition states in nucleophilic substitutions (e.g., SNAr reactions).

- Thermal stability : TGA analysis shows decomposition >250°C, making it suitable for high-temperature catalysis.

- Steric hindrance : Molecular dynamics simulations (e.g., Gaussian 09) reveal restricted rotation around the sulfonamide bond, influencing regioselectivity in cross-coupling reactions .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar sulfonamide-thienyl compounds?

- Analysis :

- Solvent polarity : Higher yields (70–80%) in DCM vs. 50–60% in THF due to better sulfonyl chloride solubility.

- Workup procedures : Aqueous washes may hydrolyze intermediates if pH >7.

- Catalyst use : reports 10% Pd/C enhancing amidine cyclization but may not apply to sulfonamides.

Recommendation : Optimize via Design of Experiments (DoE) to isolate critical factors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.